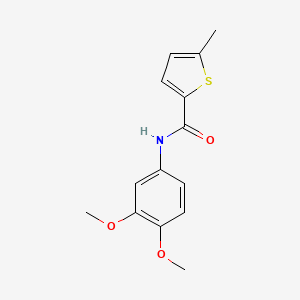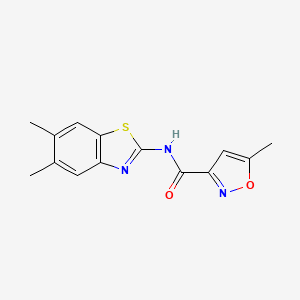![molecular formula C14H16ClNO B4776915 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4776915.png)
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone
Vue d'ensemble
Description
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone, also known as CAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of arylcyclohexylamines and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone acts as an antagonist of the NMDA receptor by binding to the receptor site and blocking the influx of calcium ions into the cell. This mechanism of action has been found to be important in the modulation of synaptic plasticity and the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone have been studied extensively in vitro and in vivo. 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been found to modulate the release of neurotransmitters such as glutamate, dopamine, and serotonin. It has also been found to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the role of the NMDA receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression. Additionally, 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone is a synthetic compound that has been widely used in scientific research to study the NMDA receptor. Its high potency and selectivity make it a valuable tool for studying the function of the NMDA receptor in various physiological and pathological conditions. Further research on 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone and its analogs may lead to the development of new therapeutic agents for the treatment of neurological disorders.
Applications De Recherche Scientifique
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been widely used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been found to be a potent and selective antagonist of the NMDA receptor and has been used to study its function in various physiological and pathological conditions.
Propriétés
IUPAC Name |
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h4,6-7,9,16H,2-3,5,8H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEUPEQUNNZMDJ-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4776836.png)
![7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4776843.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4776850.png)
![methyl 7-cyclopropyl-3-(4-fluorobenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4776858.png)
![N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4776863.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4776875.png)
![5-(4-methylphenyl)-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B4776882.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4776891.png)
![3-(4-acetylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4776914.png)
![5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4776923.png)

![2-{[(2-bromobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4776940.png)